- Application of N-benzyl prochloraz derivant as polymyxin antibiotic synergist, China, , ,

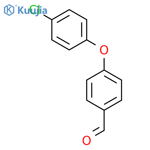

Cas no 93497-08-6 (4-(4-Chlorophenoxy)phenylmethanol)

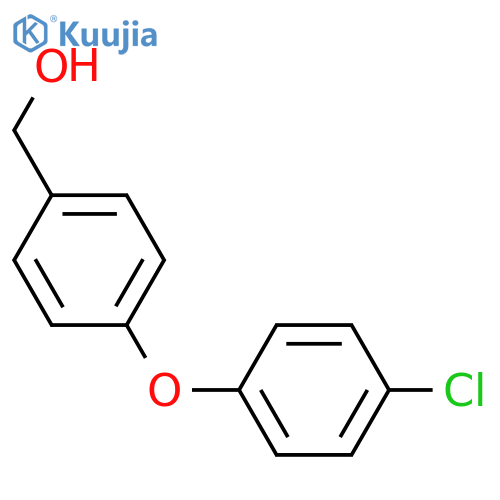

93497-08-6 structure

Nombre del producto:4-(4-Chlorophenoxy)phenylmethanol

Número CAS:93497-08-6

MF:C13H11ClO2

Megavatios:234.678242921829

MDL:MFCD11190406

CID:1982406

PubChem ID:13384254

4-(4-Chlorophenoxy)phenylmethanol Propiedades químicas y físicas

Nombre e identificación

-

- Benzenemethanol, 4-(4-chlorophenoxy)-

- 4-(4-chlorophenoxy)Benzenemethanol

- 4-(4-chlorophenoxy)benzyl alcohol

- 4-(4-Chlorophenoxy)benzenemethanol (ACI)

- [4-(4-Chloro-phenoxy)-phenyl]-methanol

- DA-22554

- MFCD11190406

- [4-(4-chlorophenoxy)phenyl]methanol

- SB40065

- CS-0340778

- (4-(4-Chlorophenoxy)phenyl)methanol

- SCHEMBL20591074

- 93497-08-6

- 4-(4-Chlorophenoxy)phenylmethanol

-

- MDL: MFCD11190406

- Renchi: 1S/C13H11ClO2/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8,15H,9H2

- Clave inchi: KJGZOJJWQRGHCL-UHFFFAOYSA-N

- Sonrisas: ClC1C=CC(OC2C=CC(CO)=CC=2)=CC=1

Atributos calculados

- Calidad precisa: 234.0447573g/mol

- Masa isotópica única: 234.0447573g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 16

- Cuenta de enlace giratorio: 3

- Complejidad: 194

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 3.5

- Superficie del Polo topológico: 29.5Ų

4-(4-Chlorophenoxy)phenylmethanol PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0174-25g |

[4-(4-Chloro-phenoxy)-phenyl]-methanol |

93497-08-6 | 97% | 25g |

¥34958.27 | 2025-01-22 | |

| TRC | C995480-10mg |

[4-(4-Chlorophenoxy)phenyl]methanol |

93497-08-6 | 10mg |

$ 50.00 | 2022-06-06 | ||

| Alichem | A019120074-1g |

(4-(4-Chlorophenoxy)phenyl)methanol |

93497-08-6 | 95% | 1g |

$400.00 | 2023-08-31 | |

| eNovation Chemicals LLC | Y1127276-1g |

[4-(4-Chloro-phenoxy)-phenyl]-methanol |

93497-08-6 | 95% | 1g |

$340 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1127276-500mg |

[4-(4-Chloro-phenoxy)-phenyl]-methanol |

93497-08-6 | 95% | 500mg |

$240 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0174-1g |

[4-(4-Chloro-phenoxy)-phenyl]-methanol |

93497-08-6 | 97% | 1g |

2527.17CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0174-250mg |

[4-(4-Chloro-phenoxy)-phenyl]-methanol |

93497-08-6 | 97% | 250mg |

1263.58CNY | 2021-05-08 | |

| A2B Chem LLC | AH96842-5mg |

(4-(4-Chlorophenoxy)phenyl)methanol |

93497-08-6 | 90% | 5mg |

$136.00 | 2024-07-18 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0174-500mg |

[4-(4-Chloro-phenoxy)-phenyl]-methanol |

93497-08-6 | 97% | 500mg |

¥1731.3 | 2025-01-22 | |

| abcr | AB535884-1g |

[4-(4-Chloro-phenoxy)-phenyl]-methanol; . |

93497-08-6 | 1g |

€540.40 | 2024-08-02 |

4-(4-Chlorophenoxy)phenylmethanol Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 4 h, rt

1.2 Reagents: Sulfuric acid Solvents: Water

1.2 Reagents: Sulfuric acid Solvents: Water

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Borane Solvents: Dimethyl sulfide

Referencia

- Analogs of clofibrate and clobuzarit containing fluorine in the side chains, European Journal of Medicinal Chemistry, 1984, 19(3), 205-14

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 4 h, 0 °C → rt

1.2 Reagents: Sodium sulfate Solvents: Water

1.2 Reagents: Sodium sulfate Solvents: Water

Referencia

- Preparation of thiazole compounds as activators of soluble guanylate cyclase, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condiciones de reacción

Referencia

- Application of n-benzylimidazolecarboxamide derivatives as synergist for polymyxin antibiotics, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 4 h, rt

1.2 Reagents: Sodium sulfate Solvents: Water ; rt

1.2 Reagents: Sodium sulfate Solvents: Water ; rt

Referencia

- Design, synthesis, and evaluation of compounds capable of reducing Pseudomonas aeruginosa virulence, European Journal of Medicinal Chemistry, 2020, 185,

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Tripotassium phosphate Catalysts: Malachite Solvents: Tetrahydrofuran

1.2 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 18 h, 115 °C

1.2 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 18 h, 115 °C

Referencia

- Copper promoted synthesis of diaryl ethers, Chemistry Preprint Server, 2002, 1, 1-8

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; rt; 5 min, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Referencia

- Discovery of novel cytochrome bc1 complex inhibitor based on natural product neopeltolide, Letters in Drug Design & Discovery, 2022, 19(4), 263-268

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 3 - 4 h, 0 °C → rt

1.2 Reagents: Sodium sulfate decahydrate

1.2 Reagents: Sodium sulfate decahydrate

Referencia

- Preparation of glycalpyramide derivatives and their application as anticoccidial medicine, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran

1.2 Reagents: Tripotassium phosphate Catalysts: Malachite ; cooled; 18 h, 115 °C

1.2 Reagents: Tripotassium phosphate Catalysts: Malachite ; cooled; 18 h, 115 °C

Referencia

- Copper promoted synthesis of diaryl ethers, New Journal of Chemistry, 2004, 28(11), 1390-1393

4-(4-Chlorophenoxy)phenylmethanol Raw materials

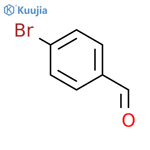

- 4-Bromobenzaldehyde

- 4-(4-Chlorophenoxy)benzaldehyde

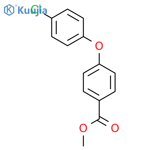

- Methyl 4-(4-chlorophenoxy)benzoate

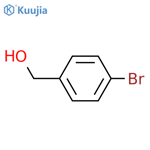

- 4-Bromobenzyl alcohol

4-(4-Chlorophenoxy)phenylmethanol Preparation Products

4-(4-Chlorophenoxy)phenylmethanol Literatura relevante

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184

-

L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440

-

Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705

-

Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781

93497-08-6 (4-(4-Chlorophenoxy)phenylmethanol) Productos relacionados

- 1261961-30-1(2-fluoro-4-(4-methoxy-2-methylphenyl)phenol)

- 1383546-53-9(2-(Trifluoromethyl)pyrrolidine-1-carbonyl chloride)

- 893612-12-9(6'-Bromo-3-methyl-3,4,5,6-tetrahydro-2H-1,2'bipyrazinyl-3'-ylamine)

- 2172615-78-8((Z)-N'-hydroxy-3-propylfuran-2-carboximidamide)

- 256526-08-6(Benzeneethanol, 2-fluoro-alpha-methyl-, (alphaS)- (9CI))

- 1823308-08-2(3-(4-Acetamidophenyl)-5-methyl-1,2,4-oxadiazole)

- 1423117-48-9(1-(5-ethyl-4-methylthiophen-2-yl)ethan-1-amine)

- 12298-43-0(Halloysite(Al2(Si2O7).xH2O))

- 2228260-35-1(4,4-difluoro-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)cyclohexylmethanamine)

- 1250516-28-9(N-[(2-Methoxyphenyl)methyl]cyclobutanamine)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:93497-08-6)4-(4-Chlorophenoxy)phenylmethanol

Pureza:99%/99%/99%/99%/99%

Cantidad:1g/5g/25g/500mg/250mg

Precio ($):327.0/1306.0/4381.0/217.0/163.0